molecular formula C16H18N2O2 B5958514 N-(1-phenylbutyl)nicotinamide 1-oxide

N-(1-phenylbutyl)nicotinamide 1-oxide

Cat. No.: B5958514
M. Wt: 270.33 g/mol
InChI Key: LVEHESRKQDFZMU-UHFFFAOYSA-N
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Description

N-(1-phenylbutyl)nicotinamide 1-oxide is a nicotinamide derivative characterized by a phenylbutyl substituent attached to the nitrogen atom of the nicotinamide backbone, with an additional oxygen atom at the 1-position of the pyridine ring. Nicotinamide 1-oxide derivatives are known to interact with biological targets such as CXCR2 receptors and are influenced by organic cation transporters (Octs) in vivo .

Properties

IUPAC Name

1-oxido-N-(1-phenylbutyl)pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-7-15(13-8-4-3-5-9-13)17-16(19)14-10-6-11-18(20)12-14/h3-6,8-12,15H,2,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEHESRKQDFZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-phenylbutyl)nicotinamide 1-oxide with structurally or functionally related compounds:

Compound Name CAS Number Key Structural Features Biological Activity/Application Metabolic Pathways References
This compound Not provided Phenylbutyl substituent, pyridine N-oxide Hypothesized CXCR2 modulation (inferred from nicotinamide 1-oxide) Likely Octs-mediated transport
Nicotinamide 1-oxide Not provided (T0617 in ) Parent compound, pyridine N-oxide CXCR2 antagonist; endogenous metabolite Derived from nicotinamide; Octs-dependent transport
Nikethamide N-Oxide Hydrochloride 59-26-7 Oxidized nikethamide derivative Presumed respiratory stimulant (analogous to nikethamide) No specific data; likely hepatic oxidation
Methylnicotinamide Not provided Methyl substituent on nicotinamide Biomarker for Octs activity; no direct receptor interaction Transported by Octs

Key Findings:

Structural Modifications and Bioactivity :

  • The phenylbutyl group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to nicotinamide 1-oxide. However, this could reduce solubility, a common trade-off in drug design.
  • Nicotinamide 1-oxide itself is a potent CXCR2 antagonist, suggesting that this compound may retain or modify this activity depending on substituent effects .

Metabolic Pathways :

  • Both nicotinamide 1-oxide and methylnicotinamide are transported by Octs, which regulate their systemic distribution and excretion . The phenylbutyl derivative may exhibit altered Octs affinity due to its larger substituent.
  • Nikethamide N-oxide, by contrast, is a synthetic derivative of the stimulant nikethamide, with oxidation likely occurring during hepatic metabolism .

Therapeutic Potential: Nicotinamide 1-oxide’s role as a CXCR2 antagonist positions it as a candidate for inflammatory diseases. This compound’s extended alkyl chain could prolong half-life but requires empirical validation .

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